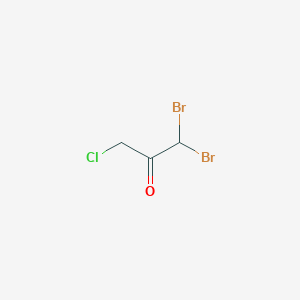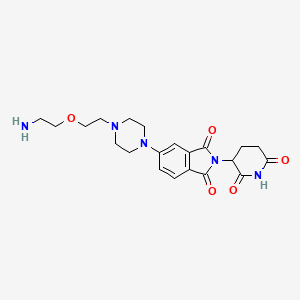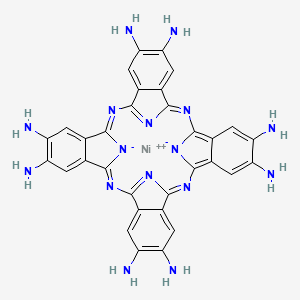![molecular formula C40H64Cl2N2P2Pd B11927935 Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II)chloride](/img/structure/B11927935.png)
Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II)chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II) chloride: is a coordination complex widely used in organic synthesis, particularly in cross-coupling reactions. This compound features a palladium center coordinated by two phosphine ligands and two chloride ions, making it a versatile catalyst in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II) chloride typically involves the reaction of palladium(II) chloride with the corresponding phosphine ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired complex.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions: Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II) chloride is primarily involved in cross-coupling reactions such as:
- Suzuki-Miyaura Coupling
- Heck Reaction
- Sonogashira Coupling
- Stille Coupling
- Negishi Coupling
- Buchwald-Hartwig Cross Coupling
Common Reagents and Conditions: These reactions typically require the presence of a base, a solvent (often an organic solvent like toluene or tetrahydrofuran), and sometimes additional ligands to stabilize the palladium complex. The reactions are usually carried out under inert conditions to prevent oxidation.
Major Products: The major products of these reactions are often biaryl compounds, alkenes, and other complex organic molecules that are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
Chemistry: In chemistry, Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II) chloride is extensively used as a catalyst in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this catalyst are often biologically active and can be used in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, pharmaceuticals, and advanced materials. Its ability to facilitate efficient and selective chemical transformations makes it a valuable tool in various manufacturing processes.
作用機序
The mechanism of action of Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II) chloride involves the coordination of the palladium center with the phosphine ligands and chloride ions. This coordination facilitates the activation of the palladium center, allowing it to undergo oxidative addition, transmetalation, and reductive elimination steps in cross-coupling reactions. These steps are crucial for the formation of new chemical bonds and the synthesis of complex molecules.
類似化合物との比較
- Bis(triphenylphosphine)palladium(II) chloride
- Dichlorobis(tricyclohexylphosphine)palladium(II)
- Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)
Uniqueness: Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II) chloride is unique due to its specific ligand environment, which provides a balance of steric and electronic properties. This balance enhances its catalytic activity and selectivity in various cross-coupling reactions, making it a preferred choice for certain synthetic applications.
特性
分子式 |
C40H64Cl2N2P2Pd |
|---|---|
分子量 |
812.2 g/mol |
IUPAC名 |
4-dicyclohexylphosphanyl-N,N-dimethylaniline;palladium(2+);dichloride |
InChI |
InChI=1S/2C20H32NP.2ClH.Pd/c2*1-21(2)17-13-15-20(16-14-17)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19;;;/h2*13-16,18-19H,3-12H2,1-2H3;2*1H;/q;;;;+2/p-2 |
InChIキー |
FASFJCMBLNNDNL-UHFFFAOYSA-L |
正規SMILES |
CN(C)C1=CC=C(C=C1)P(C2CCCCC2)C3CCCCC3.CN(C)C1=CC=C(C=C1)P(C2CCCCC2)C3CCCCC3.[Cl-].[Cl-].[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(Z)-non-2-enyl] 4-[2-(dimethylamino)ethylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino]butanoate](/img/structure/B11927867.png)
![3-[10-(2-Carboxyeth-1-en-1-yl)anthracen-9-yl]prop-2-enoic acid](/img/structure/B11927880.png)


![Sodium;6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11927892.png)
![(1R,1''R)-3,3''-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2'-benzyl-[1,1'-binaphthalen]-2-ol)](/img/structure/B11927898.png)

![propan-2-yl (2S)-2-[[[(2S,3S,4R,5R)-5-(2-amino-6-ethoxypurin-9-yl)-2,4-difluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B11927910.png)



![3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B11927924.png)
